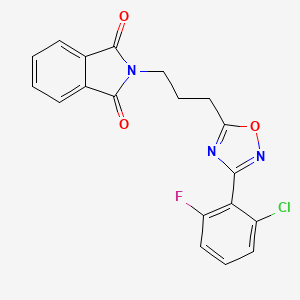
2-(3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H13ClFN3O3 and its molecular weight is 385.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data from case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a chlorofluorophenyl group and an oxadiazole moiety, which are critical for its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains including Staphylococcus aureus and Candida albicans , showing notable zones of inhibition:
| Microorganism | Zone of Inhibition (cm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 18 |
These results indicate that the compound possesses effective antimicrobial activity, potentially due to its ability to disrupt cellular processes in pathogens .
Anticancer Activity
Studies have also explored the anticancer potential of similar isoindoline derivatives. The presence of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. For example, compounds in this class have shown promising results in inhibiting cell proliferation in breast and lung cancer models. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was synthesized and evaluated for its antimicrobial properties using standard agar diffusion methods. The results confirmed its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that the compound induced significant cell death at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents .
Propiedades
IUPAC Name |
2-[3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O3/c20-13-7-3-8-14(21)16(13)17-22-15(27-23-17)9-4-10-24-18(25)11-5-1-2-6-12(11)19(24)26/h1-3,5-8H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOZCJTXNYBZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














